Oxiran-2-ylmethyl 4-nitrobenzenesulfonate
Overview
Description
Oxiran-2-ylmethyl 4-nitrobenzenesulfonate is a chemical compound with the molecular formula C10H9NO6S. This compound is commonly used as a reagent in organic chemistry reactions, particularly in the preparation of epoxides and sulfones.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxiran-2-ylmethyl 4-nitrobenzenesulfonate can be synthesized through multiple routes. One common method involves the reaction of ®-3-chloropropane-1,2-diol with nitrobenzene . The reaction conditions typically include the use of a base such as sodium hydroxide and a solvent like dichloromethane. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps involving purification and crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically purified through recrystallization and characterized using techniques such as NMR and IR spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Oxiran-2-ylmethyl 4-nitrobenzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted epoxides and sulfones.
Scientific Research Applications
Oxiran-2-ylmethyl 4-nitrobenzenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and cancer treatment.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Oxiran-2-ylmethyl 4-nitrobenzenesulfonate involves its ability to act as an electrophile due to the presence of the epoxide ring and nitro group. The compound can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical and biological applications, where the compound can modify proteins, enzymes, and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Oxiran-2-ylmethyl 3-nitrobenzenesulfonate: Similar structure but with the nitro group in a different position.
Epichlorohydrin: Contains an epoxide ring but lacks the nitro and sulfonate groups.
4-Nitrobenzenesulfonyl chloride: Contains the nitro and sulfonate groups but lacks the epoxide ring.
Uniqueness
Oxiran-2-ylmethyl 4-nitrobenzenesulfonate is unique due to its combination of an epoxide ring and a nitro group, which imparts distinct reactivity and versatility in chemical reactions. This makes it a valuable reagent in organic synthesis and various scientific research applications.
Properties
IUPAC Name |
oxiran-2-ylmethyl 4-nitrobenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6S/c11-10(12)7-1-3-9(4-2-7)17(13,14)16-6-8-5-15-8/h1-4,8H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYDYDCHYJXOEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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